Pannomycin

Description

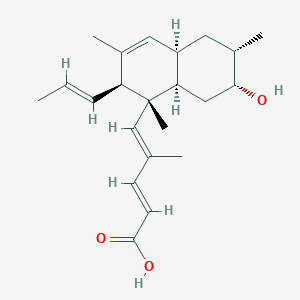

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(2E,4E)-5-[(1R,2S,4aR,6S,7R,8aR)-7-hydroxy-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C22H32O3/c1-6-7-18-15(3)10-17-11-16(4)20(23)12-19(17)22(18,5)13-14(2)8-9-21(24)25/h6-10,13,16-20,23H,11-12H2,1-5H3,(H,24,25)/b7-6+,9-8+,14-13+/t16-,17-,18-,19+,20+,22+/m0/s1 |

InChI Key |

FFRJHWIQULDGGE-CUYCTCHZSA-N |

Isomeric SMILES |

C/C=C/[C@H]1C(=C[C@H]2C[C@@H]([C@@H](C[C@H]2[C@]1(C)/C=C(\C)/C=C/C(=O)O)O)C)C |

Canonical SMILES |

CC=CC1C(=CC2CC(C(CC2C1(C)C=C(C)C=CC(=O)O)O)C)C |

Synonyms |

pannomycin |

Origin of Product |

United States |

Natural Origin and Biosynthetic Pathways of Pannomycin

Fungal Production and Isolation Source

The production of Pannomycin is attributed to the fungus Geomyces pannorum, a microorganism adapted to diverse and often extreme environments.

Geomyces pannorum as a Producer Organism

Geomyces pannorum is a filamentous fungus belonging to the phylum Ascomycota. escholarship.org It is frequently isolated from cold soil environments, including the permafrost of the Northern Hemisphere. escholarship.org The organism is recognized for its ability to produce a variety of bioactive metabolites, among which is this compound. escholarship.org The isolation of this compound from an extract of Geomyces pannorum was achieved through bioassay-guided fractionation, specifically targeting inhibitors of the bacterial SecA ATPase. nih.gov The producing strain was originally isolated from plant litter in Toledo, Spain. nih.gov

Ecological Niche and Environmental Factors Influencing Secondary Metabolite Production

Geomyces pannorum is a psychrophile, capable of growth at temperatures below 0°C and as low as -20°C. escholarship.org This adaptation to cold and often nutrient-limited environments is a key driver for the production of secondary metabolites. These compounds are not essential for primary growth but are thought to play a role in survival, competition, and communication within their ecological niche.

The production of secondary metabolites like this compound is influenced by various environmental factors, including:

Temperature: As a psychrophile, temperature is a critical factor for the growth and metabolic activity of G. pannorum. escholarship.org

Nutrient Availability: The composition of the growth medium, including carbon and nitrogen sources, can significantly impact the biosynthesis of secondary metabolites.

Interspecies Interactions: Competition with other microorganisms in its natural habitat can trigger the production of defense compounds.

Biosynthetic Route Elucidation

The biosynthesis of this compound is proposed to proceed through a polyketide pathway, culminating in a key intramolecular Diels-Alder reaction to form its characteristic cis-decalin core. While the specific enzymes and intermediates in the this compound pathway have not been fully elucidated, a general biosynthetic route can be inferred from studies of similar fungal polyketides.

Polyketide Pathway Intermediates and Origins

This compound is a polyketide, a class of natural products synthesized by the stepwise condensation of acetyl-CoA and malonyl-CoA or other small carboxylic acid units. The biosynthesis is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov The process begins with a starter unit, typically acetyl-CoA, which is then extended by a series of extender units, usually malonyl-CoA. nih.gov

For decalin-containing polyketides, the PKS assembles a linear polyene precursor. nih.govrsc.org This linear intermediate contains the necessary diene and dienophile moieties required for the subsequent cyclization reaction. nih.gov

Enzymatic Transformations and Key Enzyme Roles (e.g., Decalin Synthase)

The transformation of the linear polyene precursor into the decalin scaffold is a critical step in the biosynthesis of this compound. This is generally catalyzed by a specific type of enzyme. In the biosynthesis of other decalin-containing fungal metabolites, enzymes known as Diels-Alderases have been identified to catalyze this intramolecular [4+2] cycloaddition. researchgate.netdrugtargetreview.com These enzymes provide a catalytic environment that controls the stereochemistry of the reaction, leading to the formation of specific isomers. nih.gov While a specific "decalin synthase" for this compound has not been identified, it is highly probable that a dedicated enzyme governs this crucial cyclization step.

Role of Intramolecular Diels-Alder Reactions in cis-Decalin Scaffold Formation

The formation of the decalin ring system in this compound is achieved through an intramolecular Diels-Alder (IMDA) reaction. drugtargetreview.comnih.gov This powerful carbon-carbon bond-forming reaction involves the cyclization of a linear triene precursor. nih.gov In this reaction, a conjugated diene and a dienophile, both present within the same molecule, react to form a six-membered ring. nih.gov The geometry of the precursor and the enzymatic control dictate the stereochemical outcome of the reaction, leading to either a cis- or trans-fused decalin system. nih.gov

The formation of the cis-decalin scaffold, as seen in this compound, is a stereochemically controlled process. nih.gov While the precise mechanism for this compound is not yet detailed, in other fungal systems, dedicated Diels-Alderase enzymes have been shown to catalyze the formation of cis-decalin structures by precisely orienting the linear precursor within their active site to favor the endo transition state, which leads to the cis fusion of the rings. nih.gov

Genetic Basis of this compound Biosynthesis (e.g., Biosynthetic Gene Clusters)

The production of this compound in Streptomyces alboniger is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), referred to as the pam BGC. nih.gov This cluster contains all the genetic information necessary for the assembly of the this compound scaffold from simple metabolic precursors. The study of the pam BGC has been instrumental in elucidating the biosynthetic pathway of this complex molecule and has opened avenues for its genetic manipulation.

The pam BGC is comprised of a suite of genes that encode the enzymes responsible for the synthesis of the this compound molecule. Central to this process are the polyketide synthase (PKS) genes. The cluster is notable for containing genes that code for seven distinct ketosynthase (KS) enzymes and one acyl-carrier protein (ACP). This enzymatic machinery is responsible for the iterative condensation of small carboxylic acid units to form the polyketide backbone of the two hydroxy acid precursors of this compound, known as the L (large) and S (small) chains. nih.gov

Recent research has identified several key genes within the pam BGC and has begun to assign their putative functions. These include:

pamS : This gene is believed to encode a pamamycin hydrolase. It is thought to play a role in the self-resistance mechanism of the producing organism by preventing the premature assembly of the mature antibiotic inside the cell before it can be exported. nih.gov

pamW : This gene is annotated as a putative exporter for pannomycins. Its role is likely to transport the final this compound molecules out of the bacterial cell, thus preventing intracellular accumulation to toxic levels. nih.gov

PamR1 : This gene encodes a transcriptional activator that governs the expression of the other genes within the pam BGC. nih.gov The activity of PamR1 is crucial for initiating and controlling the entire biosynthetic pathway.

Genetic and biochemical studies have provided significant insights into the biosynthesis of this compound. The pathway is understood to proceed through the formation of a key intermediate, 3-oxoadipyl-CoA, which serves as an extender unit in the polyketide assembly. This allows for the incorporation of a succinate-derived unit into the growing polyketide chain.

The biosynthesis of the final macrodiolide structure of this compound involves the formation of two distinct hydroxy acids, the L and S chains, which are subsequently joined to form the characteristic 16-membered ring. nih.gov These hydroxy acids are themselves complex polyketides, and their assembly is directed by the PKS enzymes encoded within the pam BGC. The diversity of this compound derivatives, with molecular weights ranging from 579 to 705 Daltons, arises from variations in the alkyl substituents along these hydroxy acid chains. nih.gov

The table below summarizes the key genes identified within the this compound biosynthetic gene cluster and their putative functions.

| Gene | Putative Function | Role in this compound Biosynthesis |

| pamS | Pamamycin Hydrolase | Implicated in the self-resistance mechanism by preventing the intracellular assembly of the mature antibiotic before export. nih.gov |

| pamW | Pamamycin Exporter | Believed to be responsible for the transport of the final this compound molecules out of the Streptomyces alboniger cell. nih.gov |

| PamR1 | Transcriptional Activator | A regulatory gene that controls the expression of the other biosynthetic genes within the pam cluster. nih.gov |

| PKS | Polyketide Synthase enzymes | A set of enzymes, including seven ketosynthases and one acyl-carrier protein, that assemble the polyketide backbone of this compound. |

Biological Activities and Mechanisms of Action of Pannomycin

Spectrum of Bioactivity

Investigations into the biological activities of pannomycin have primarily explored its effects on microbial growth and, to a lesser extent, other potential activities. usda.govontosight.ai

Investigations into Antimicrobial Activity Profiles

This compound has been reported to exhibit antibacterial activity. usda.govnih.govrsc.orgnih.govvulcanchem.comresearchgate.net It was initially identified through an antisense-based screening method utilizing a strain of Staphylococcus aureus sensitized against SecA, a key component of the bacterial protein secretion machinery. nih.govnih.govacs.org This screening approach aimed to identify novel antibacterials targeting SecA ATPase activity. nih.gov

While this compound has shown antibacterial effects, its potency is considered weak, with reported Minimum Inhibitory Concentration (MIC) values in the millimolar (mM) range against certain Gram-positive bacteria. nih.govpsu.edu Specifically, this compound has demonstrated weak antibacterial activity against S. aureus Smith strain, Enterococcus faecalis, and Bacillus subtilis. psu.edu However, it has not shown activity against Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli, and Candida albicans. psu.edu

The antibacterial activity of this compound is linked to its impact on bacterial protein secretion. vulcanchem.com

| Bacterial Species | Activity | MIC Range (if reported) | Source |

| Staphylococcus aureus | Antibacterial | Weak (mM range) | usda.govpsu.edu |

| Enterococcus faecalis | Antibacterial | Weak (mM range) | psu.edu |

| Bacillus subtilis | Antibacterial | Weak (mM range) | psu.edu |

| Streptococcus pneumoniae | No activity | - | psu.edu |

| Haemophilus influenzae | No activity | - | psu.edu |

| Escherichia coli | No activity | - | psu.edu |

| Candida albicans | No activity | - | psu.edu |

Exploration of Other Potential Biological Activities (e.g., Antiviral, Anticancer)

Beyond its antibacterial properties, this compound has been mentioned in the context of potential antiviral or anticancer activities, although detailed research findings in these areas are limited in the provided information. usda.govontosight.ai Compounds from fungal sources, including species related to Geomyces pannorum, have been explored for a range of bioactivities, such as antibiotic, antioxidant, immunomodulating, anticancer, and antiparasitic effects. usda.gov However, the specific antiviral or anticancer activities of this compound itself require further investigation to be fully understood. ontosight.ai

Cellular and Molecular Targets

Research indicates that the biological activity of this compound is associated with its interaction with essential bacterial cellular processes, particularly protein secretion. nih.govvulcanchem.com

Interaction with Bacterial Protein Secretion Machinery

This compound's identification through a screen targeting SecA, a central component of the bacterial protein secretion machinery, strongly suggests that its biological effects are mediated through this system. nih.govacs.org The bacterial Sec system is crucial for the export of a large proportion of bacterial proteins, including many essential for viability and virulence. biorxiv.orgnih.gov It mediates the translocation of proteins across the cytoplasmic membrane. nih.gov

Inhibition of SecA Adenosine Triphosphatase (ATPase) Activity

SecA is an ATPase that provides the energy required for protein translocation through the SecYEG protein channel in the bacterial membrane. biorxiv.orgembopress.org Inhibition of SecA ATPase activity is a potential strategy for developing new antimicrobial agents. nih.gov

This compound was discovered using an antisense-based screening method designed to identify inhibitors against SecA. nih.govnih.govacs.org However, despite this discovery method, some studies have reported no direct in vitro SecA inhibition by this compound. nih.govresearchgate.net Other sources suggest that while this compound has been reported to inhibit SecA ATPase activity, it does not show strong biological activity in this regard. vulcanchem.com The inhibitory effect of this compound against SecA function has not always been explicitly reported or may be weak. nih.gov

While direct in vitro inhibition data for this compound's effect on SecA ATPase activity is not consistently reported as strong, its discovery method links it to the SecA pathway as a potential target. nih.govnih.gov

Modulation of Sec Export System Function

The Sec export system is a complex machinery involving multiple components, including SecA, SecY, SecE, and SecG, responsible for translocating unfolded proteins across the bacterial cytoplasmic membrane. nih.govembopress.org Modulation of the function of this system can have significant impacts on bacterial viability and protein localization. biorxiv.orgnih.gov

This compound's identification via a SecA-sensitized strain suggests it interferes with the Sec export system's function, even if the direct mechanism of SecA ATPase inhibition is not definitively established as potent in vitro. nih.govacs.org The differential sensitivity observed in the antisense screen indicates that this compound has increased activity against bacteria with compromised SecA function, implying an interaction with the Sec pathway. nih.gov While the precise details of how this compound modulates the Sec export system function beyond potential SecA interaction require further elucidation, its link to this essential bacterial pathway is evident from the discovery method and reported antibacterial activity. nih.govpsu.edu

Impact on Bacterial Cell Viability and Growth

This compound has demonstrated antibacterial activity, although it is generally considered weak, operating in the millimolar (mM) range psu.eduvulcanchem.comresearchgate.net. Research indicates that this compound exhibits activity against certain Gram-positive bacteria, including Staphylococcus aureus (Smith strain), Enterococcus faecalis, and Bacillus subtilis psu.eduresearchgate.net. However, it has not shown activity against Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli, or Candida albicans psu.edu.

Studies investigating the impact of compounds like this compound on bacterial growth often employ techniques such as measuring zones of inhibition on agar (B569324) plates or monitoring changes in optical density (OD615) of bacterial cultures harvard.edubbc.co.uk. While specific detailed data tables for this compound's impact on bacterial growth across a wide range of concentrations and bacterial species were not extensively available in the search results, the reported minimum inhibitory concentration (MIC) values provide insight into its potency against susceptible strains.

The reported MIC values for this compound against specific Gram-positive bacteria are presented in the table below:

| Bacterial Species | MIC (mM) | Source |

| Staphylococcus aureus | 1.4 | researchgate.net |

| Enterococcus faecalis | 1.4 | researchgate.net |

| Bacillus subtilis | 0.4 | researchgate.net |

It's important to note that these values indicate the concentration at which this compound inhibits visible bacterial growth. The relatively high millimolar concentrations suggest a less potent effect compared to many clinically used antibiotics.

Elucidation of Unvalidated and Putative Mechanisms of Action

The precise mode of action of this compound remains unclear and has not been fully validated psu.edubiorxiv.orgresearchgate.net. However, its discovery was linked to research targeting the bacterial protein secretion machinery, specifically the SecA protein tandfonline.comacs.orgpsu.edunih.gov.

This compound was identified through an antisense-based screening strategy utilizing a strain of Staphylococcus aureus sensitized to inhibitors of SecA acs.orgnih.govnih.gov. SecA is a crucial ATPase component of the Sec-pathway, which is essential for the translocation of many proteins across the bacterial cytoplasmic membrane biorxiv.orgresearchgate.netnih.gov. This screening method is designed to identify compounds that selectively affect microorganisms where the target gene expression is reduced, making them more susceptible to inhibitors of the corresponding protein product unibo.it.

While this compound was found to possess antibacterial activity and was identified in a screen targeting SecA, direct in vitro SecA inhibition by this compound has not been reported nih.govresearchgate.net. This suggests that while the antisense screening method was sensitive enough to detect a weak inhibitor like this compound, its primary mechanism might not be direct SecA ATPase inhibition, or the inhibition is subtle or context-dependent psu.eduresearchgate.net.

Structurally, this compound bears similarity to CJ-21,058, another compound that has been reported as a SecA inhibitor psu.edu. CJ-21,058 is comprised of a decalin linked to a tetramic acid psu.edu. This structural resemblance might suggest a related, albeit unconfirmed, interaction with the SecA protein or the protein secretion pathway.

Given the lack of direct in vitro validation for SecA inhibition and the unclear mode of action, the mechanism by which this compound exerts its weak antibacterial effects remains putative. Further research is required to definitively elucidate the molecular target(s) and the detailed biological processes affected by this compound that lead to the observed inhibition of bacterial growth in susceptible strains. psu.edubiorxiv.orgresearchgate.net

Advanced Methodologies in Pannomycin Discovery and Characterization

Antisense-Based Screening Strategies

Antisense-based screening strategies are designed to sensitize microorganisms to inhibitors of specific cellular targets. By reducing the expression of an essential gene using antisense RNA, the organism becomes more vulnerable to compounds that interfere with the function of the protein encoded by that gene. This approach allows for targeted screening of compound libraries. acs.orgresearchgate.netnih.gov

Application of Antisense RNA Technology in Target Identification

Antisense RNA technology plays a key role in this screening method by selectively decreasing the levels of a target protein within a cell. acs.orgresearchgate.netnih.gov For the discovery of pannomycin, a strain of Staphylococcus aureus was engineered to produce antisense RNA against SecA, a protein vital for bacterial protein secretion. acs.orgnih.gov This sensitized bacterial strain was then used to screen for compounds that specifically inhibited SecA function, as these compounds would show increased activity against the sensitized strain compared to a wild-type control. acs.orgacs.org This method helps link a compound's activity to a specific biological target early in the discovery process. acs.org

High-Throughput Whole-Cell Differential Sensitivity Screens

The screening for this compound involved a high-throughput, two-plate agar-based whole-cell differential sensitivity screen. acs.orgacs.org This method allowed for the rapid evaluation of a large library of natural product extracts. acs.orgacs.orgpsu.edu In this specific case, over 115,000 natural product extracts were screened using the SecA antisense S. aureus strain and a wild-type control. acs.orgacs.orgpsu.edu Extracts that showed increased activity against the sensitized strain were identified as potential sources of SecA inhibitors. acs.orgacs.org An extract from Geomyces pannorum demonstrated this differential sensitivity, indicating the presence of a compound targeting SecA or the protein secretion pathway. acs.orgacs.org

Data from High-Throughput Screen:

| Strain Type | Number of Extracts Screened | Observation |

| SecA Antisense S. aureus | >115,000 | Increased activity with Geomyces pannorum extract |

| Wild-Type S. aureus | >115,000 | Lower activity with Geomyces pannorum extract |

Bioassay-Guided Isolation Techniques

Following the identification of the active extract from Geomyces pannorum through the differential sensitivity screen, bioassay-guided isolation techniques were employed. acs.orgresearchgate.nettandfonline.com This process involves fractionating the crude extract and testing each fraction for the desired biological activity (in this case, increased activity against the SecA antisense strain). acs.orgresearchgate.net The active fractions are further purified, and the process of fractionation and testing is repeated until the pure active compound is isolated. researchgate.net This systematic approach allowed researchers to pinpoint this compound as the specific metabolite responsible for the observed activity in the Geomyces pannorum extract. acs.orgresearchgate.net

Omics-Based Approaches in Natural Product Discovery

Omics-based approaches, such as genomics and metabolomics, have become increasingly valuable in the discovery and characterization of natural products, including those from fungi. psu.eduresearchgate.netunibo.it These methods provide comprehensive insights into the genetic potential and metabolic output of an organism. researchgate.netunibo.it

Genomic Mining for Biosynthetic Gene Clusters

Genomic mining involves analyzing the genome sequence of an organism to identify biosynthetic gene clusters (BGCs) that are likely responsible for producing secondary metabolites. acs.orgnih.govrevista-agroproductividad.org Advances in sequencing technologies and bioinformatics tools have made it possible to predict potential natural products encoded within an organism's DNA, even if they are not expressed under standard laboratory conditions (silent BGCs). nih.govrevista-agroproductividad.orgjmicrobiol.or.kr While the provided search results specifically detail the use of antisense screening and bioassay-guided isolation for this compound's discovery, genomic analysis of Geomyces pannorum could potentially reveal the BGC responsible for this compound biosynthesis, offering insights into its structural variations and potential for producing related compounds. mdpi.com

Advanced Metabolomics in Compound Identification

Metabolomics is the systematic study of all metabolites within a biological sample. researchgate.netunibo.itunibo.it Advanced metabolomics techniques, such as high-resolution mass spectrometry and NMR spectroscopy, are crucial for the identification and structural characterization of natural products. researchgate.netunibo.it Untargeted metabolomics can provide a comprehensive profile of all metabolites produced by an organism, which, when combined with bioinformatics and databases, can aid in the dereplication of known compounds and the identification of novel ones. researchgate.netunibo.it While the initial identification of this compound relied on bioassay-guided isolation, advanced metabolomics would be essential for its detailed structural elucidation and confirmation. researchgate.netunibo.it

Microbial Co-culture Methods for Inducing Secondary Metabolite Production

Microbial co-culture has emerged as a powerful strategy for inducing the production of secondary metabolites, including compounds like this compound, which may be silent or produced in low yields under standard monoculture conditions. This approach mimics the natural interactions that occur between microorganisms in their native environments, triggering biosynthetic pathways that might otherwise remain inactive mdpi.comopenbiotechnologyjournal.comnih.gov. The competition and communication between different microbial species in a co-culture can lead to the activation of cryptic gene clusters, resulting in the biosynthesis of novel compounds or increased yields of existing ones openbiotechnologyjournal.comeuropa.eufrontiersin.org.

The rationale behind using co-culture for secondary metabolite discovery and production is rooted in the observation that microorganisms in nature exist in complex communities and interact through various signaling molecules and defense mechanisms mdpi.comnih.govfrontiersin.org. These interactions can serve as triggers for the expression of genes involved in secondary metabolism openbiotechnologyjournal.comfrontiersin.orgmdpi.com. By recreating these interactions in a laboratory setting, researchers can unlock the potential of microorganisms to produce a wider array of natural products nih.goveuropa.eu.

Various co-culture methods have been developed, including growth in communal liquid media, solid-liquid interface systems, membrane separations, spatial separations, and microfluidic systems mdpi.comtandfonline.com. The choice of method can depend on the specific microorganisms being co-cultured and the objectives of the study mdpi.com. Direct mixing of microorganisms in a communal liquid medium allows for close physical contact and exchange of signaling molecules and metabolites tandfonline.com. Membrane separation systems, on the other hand, allow for the exchange of soluble factors while preventing direct cell-to-cell contact, enabling researchers to differentiate between the effects of physical interaction and chemical signaling tandfonline.commdpi.com.

Research findings highlight the effectiveness of co-culture in stimulating secondary metabolite production. For instance, co-culturing of endophytic fungi with other fungi or bacteria has shown promise in generating a variety of specialized metabolites with antimicrobial activity mdpi.com. Studies have demonstrated that co-culture can lead to the production of compounds not detected in monocultures, as well as increased yields of existing metabolites mdpi.comjapsonline.commdpi.com.

While specific detailed data tables directly linking microbial co-culture to increased this compound production were not extensively found in the immediate search results, the broader literature strongly supports co-culture as a valid strategy for inducing secondary metabolite production in microorganisms, including fungi from which this compound has been isolated researchgate.netunibo.it. This compound has been reported as a metabolite from Geomyces pannorum researchgate.net. The application of co-culture techniques to Geomyces pannorum or other this compound-producing microorganisms, in combination with other microbes known to induce secondary metabolism, would be a logical approach to explore for enhanced this compound production or the discovery of related analogs.

Studies involving co-culture of other microorganisms provide illustrative examples of the potential for this technique. For example, co-cultivation of sponge-associated actinomycetes, Actinokineospora sp. EG49 and Nocardiopsis sp. RV163, induced the biosynthesis of three natural products that were not detected in single cultures mdpi.com. One of these compounds, 1,6-dihydroxyphenazine, was produced in a very high yield (12% of crude weight) in the co-culture, despite being undetectable in monocultures mdpi.com. This finding underscores the potential of co-culture to significantly enhance the production of certain metabolites mdpi.com.

Another study involving the co-culture of the marine-derived fungus Aspergillus fumigatus MR2012 with bacterial isolates Streptomyces leeuwenhoekii strain C34 and strain C58 demonstrated the induction of new fungal and bacterial metabolites frontiersin.org. Co-cultivation with strain C34 led to the production of new luteoride and pseurotin (B1257602) derivatives from the fungus, while the bacterium produced a lasso peptide that had been identified through genome scanning but not detected in axenic culture frontiersin.org. Co-culturing the fungus with strain C58 doubled the titer of the lasso peptide and led to the detection of a bacterial metabolite not previously isolated from that strain frontiersin.org. This highlights the ability of co-culture to activate cryptic biosynthetic gene clusters in both co-cultured organisms frontiersin.org.

These examples, while not directly involving this compound, illustrate the fundamental principles and observed outcomes of microbial co-culture for secondary metabolite induction. The application of similar methodologies to this compound-producing strains, potentially co-cultured with diverse bacteria or fungi, holds promise for improving its production or discovering new related compounds.

Illustrative Data from Co-culture Studies (General Examples):

While direct data on this compound co-culture is limited in the provided context, the following table represents a generalized illustration of how co-culture can impact secondary metabolite production based on the principles and findings from other microbial co-culture studies:

| Co-culture Pairings | Metabolite(s) of Interest | Production in Monoculture | Production in Co-culture | Fold Change (Co-culture vs. Monoculture) | Reference |

| Actinokineospora sp. EG49 + Nocardiopsis sp. RV163 | 1,6-dihydroxyphenazine | Not Detected | High Yield (12%) | Significantly Increased | mdpi.com |

| Aspergillus fumigatus MR2012 + Streptomyces leeuwenhoekii C34 | Luteoride D, Pseurotin G (Fungal) | Not Detected | Produced | Induced | frontiersin.org |

| Aspergillus fumigatus MR2012 + Streptomyces leeuwenhoekii C34 | Chaxapeptin (Bacterial) | Not Detected | Produced | Induced | frontiersin.org |

| Aspergillus fumigatus MR2012 + Streptomyces leeuwenhoekii C58 | Chaxapeptin (Bacterial) | Baseline | Doubled | 2x | frontiersin.org |

| Aspergillus fumigatus MR2012 + Streptomyces leeuwenhoekii C58 | Pentalenic acid (Bacterial) | Not Detected | Produced | Induced | frontiersin.org |

| Phoma sp. YUD17001 + Armillaria sp. | Phexandiols A and B, Phomesters A-C (Fungal) | Not Detected | Produced | Induced | nih.gov |

The detailed research findings from these studies underscore the potential of microbial co-culture to induce the production of secondary metabolites that are otherwise not observed or are produced at very low levels in monoculture. This induction is believed to be mediated by complex interactions, including the exchange of signaling molecules and the activation of silent biosynthetic gene clusters openbiotechnologyjournal.comfrontiersin.orgmdpi.com. While the precise mechanisms can vary depending on the microbial pairing, the outcome is often an increase in chemical diversity and/or yield of natural products nih.goveuropa.eumdpi.com.

Further research applying these co-culture methodologies to this compound-producing microorganisms is essential to fully understand the potential for enhancing its production and discovering related compounds with potential therapeutic applications. Advanced analytical techniques, such as LC-MS and NMR, are crucial for detecting and identifying the metabolites produced in co-culture experiments openbiotechnologyjournal.comnih.govmdpi.com.

Comparative Analysis and Structural Analogues of Pannomycin

Structural Classification within cis-Decalin Natural Products

Pannomycin is classified as a substituted cis-decalin natural product. psu.edu Decalins are bicyclic organic compounds featuring two fused cyclohexane (B81311) rings, which can exist in cis or trans isomeric forms. wikipedia.org The cis configuration, as found in this compound, is characterized by the two rings being fused in a way that the bridgehead hydrogens are on the same side of the molecule. wikipedia.org Natural products containing a decalin motif are frequently isolated from microorganisms, including filamentous fungi and actinomycetes. rsc.orgnih.gov These compounds exhibit a range of biological activities. rsc.orgnih.gov

The decalin framework in these natural products is often highly substituted with various functional groups and can be connected to other cyclic structures like lactones, pyrones, or tetramic acids, leading to diverse and complex chemical architectures. nih.gov The cis-decalin system is commonly formed via a biological intramolecular Diels-Alder reaction. rsc.org this compound was isolated from the fungus Geomyces pannorum. psu.edursc.org Other metabolites with similar alkylated decalin skeletons include trichoharzin, eujavanicols, betaenones, stemphyloxin I, fusarielins, and australifungin, which also exhibit various bioactivities such as antifungal, phytotoxic, and antibacterial properties. researchgate.netresearchgate.net

Comparative Biological Activity with Structurally Related Analogues (e.g., CJ-21,058, Fusarielins, Palitantins)

This compound has been noted for its weak antibacterial activity, primarily against Gram-positive bacteria such as S. aureus Smith strain, E. faecalis, and B. subtilis at millimolar concentrations. psu.edu It has shown no activity against S. pneumoniae, H. influenzae, E. coli, and Candida albicans. psu.edu

Structurally, this compound is similar to CJ-21,058, a SecA inhibitor. psu.edu CJ-21,058 is composed of a decalin structure linked to a tetramic acid moiety. psu.edu Researchers have attributed the higher antibacterial activity of CJ-21,058 compared to this compound to the presence of the tetramic acid group in CJ-21,058. psu.edu

Fusarielins, such as Fusarielin A, C, and D, are another group of natural products with decalin structures, isolated from Fusarium species. mycocentral.eumycocentral.eunih.govthegoodscentscompany.com These compounds also exhibit biological activities, though their specific comparative activities with this compound are detailed in various studies. researchgate.netthegoodscentscompany.com Palitantin is another related compound, reported in Penicillium and Aspergillus species. nih.govnih.gov Studies comparing the biological activities of these structurally related compounds suggest that the decalin configuration can influence their activity. nih.gov

Comparative biological activity data for selected compounds:

| Compound | Source Organism | Structural Feature | Reported Activity | Activity Level (where available) | PubChem CID |

| This compound | Geomyces pannorum | Substituted cis-Decalin | Antibacterial (Gram-positive) | Weak (mM range) | 25208279 |

| CJ-21,058 | Not specified (SecA inhibitor context) | Decalin linked to Tetramic acid | Antibacterial (SecA inhibitor) | Higher than this compound psu.edu | Not readily available in search results |

| Fusarielin A | Fusarium sp. | Decalin | Aliphatic alcohol, bioactivity noted nih.govthegoodscentscompany.com | Varies nih.govthegoodscentscompany.com | 10453753 |

| Fusarielin C | Fusarium sp. | Decalin | Mycotoxin, bioactivity noted mycocentral.eu | Varies mycocentral.eu | 10318007 |

| Fusarielin D | Fusarium sp. | Decalin | Mycotoxin, bioactivity noted mycocentral.eu | Varies mycocentral.eu | 10431133 |

| Palitantin | Penicillium, Aspergillus | Cyclohexane derivative (structurally related) | Organic hydroxy compound, bioactivity noted nih.govnih.gov | Varies nih.govnih.gov | 6438427, 92279952 |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. gardp.orgwikipedia.orgdrugdesign.org This is a crucial process in drug discovery and optimization. gardp.orgdrugdesign.org For this compound and its analogues, SAR studies have focused on the influence of the cis-decalin scaffold and the role of specific functional groups on their bioactivity. rsc.org

Influence of cis-Decalin Scaffold Modifications

The cis-decalin structure itself is considered important for the biological activity of compounds like this compound and phomopsidin, another cis-decalin-containing natural product. rsc.orgresearchgate.net Studies on structurally related compounds have suggested that the cis-decalin structure plays a key role in activities such as anti-microtubule activity. rsc.orgresearchgate.net Modifications to the decalin scaffold, including its configuration (cis vs. trans) and the presence and position of substituents, can significantly impact biological activity. nih.gov Engineering decalin configurations has been explored as a strategy to find derivatives with improved biological activities or to discover new activities. nih.gov

Role of Specific Functional Groups in Biological Potency

The functional groups attached to the decalin scaffold in this compound and its analogues play a critical role in determining their biological potency. While specific detailed SAR studies solely on this compound's functional groups are not extensively highlighted in the provided context, the comparison with CJ-21,058 offers insight. The presence of the tetramic acid moiety linked to the decalin in CJ-21,058 is suggested to be responsible for its higher antibacterial activity compared to this compound. psu.edu This implies that the functional groups attached to the decalin core can significantly influence the compound's interaction with biological targets and thus its potency. Pyrone derivatives, formed by substituting the pyrone ring with groups like methoxyl, aldehyde, hydroxymethyl, amino, or ethanolamide and connecting it to the decalin framework, represent another class where functional group variation impacts activity. rsc.org Understanding the contribution of each functional group through systematic modification and testing is key to optimizing the bioactivity of these natural products. drugdesign.org

Pannomycin S Role in Antibiotic Resistance Mechanisms and Strategies

Mechanisms of Bacterial Resistance to SecA Inhibitors

Direct mechanisms of bacterial resistance to Pannomycin have not been extensively reported due to its limited potency. nih.gov However, resistance to other compounds that inhibit the SecA pathway provides insight into potential mechanisms that bacteria could employ.

Generally, bacteria can withstand antibiotics in two primary ways: by preventing the drug from reaching its target at a sufficient concentration or by modifying or bypassing the target itself. reactgroup.org For inhibitors targeting the SecA protein, resistance can arise from several key alterations:

Target Modification : Mutations in the genes encoding the components of the secretion machinery are a primary mechanism of resistance. For instance, resistance to sodium azide, a well-known SecA inhibitor, has been linked to specific mutations not only in the secA gene but also in secY and secE, which encode components of the SecYEG translocon channel. nih.gov These genetic alterations can change the structure of the target proteins, preventing the inhibitor from binding effectively. reactgroup.org

Reduced Permeability : The outer membrane of Gram-negative bacteria acts as a significant barrier, hindering the entry of many antimicrobial compounds. nih.gov Changes to the composition of this membrane can decrease its permeability, thereby lowering the intracellular concentration of a potential antibiotic. reactgroup.org

Efflux Pumps : Bacteria utilize efflux pumps to actively transport a wide variety of compounds, including antibiotics, out of the cell. reactgroup.org Overexpression of these pumps can prevent an inhibitor from reaching its therapeutic concentration inside the bacterium. aptiwfn.com However, some SecA inhibitors may be able to bypass certain efflux pumps, a characteristic that makes them promising candidates for further development. nih.govgsu.edu

Enzymatic Inactivation : Bacteria can produce enzymes that chemically modify or destroy an antibiotic, rendering it inactive. reactgroup.org While this is a common resistance strategy, it has not been specifically documented for SecA inhibitors like this compound.

| Resistance Mechanism | Description | Examples / Potential Application to SecA Inhibitors |

| Target Modification | Alterations in the antibiotic's target site due to genetic mutations prevent the drug from binding. | Mutations in secA, secY, or secE genes can confer resistance to inhibitors of the protein secretion pathway, such as sodium azide. nih.gov |

| Efflux Pumps | Membrane proteins that actively transport antibiotics out of the bacterial cell, lowering their intracellular concentration. | Overexpression of pumps like NorA or MepA in S. aureus. Some SecA inhibitors may not be substrates for these pumps. reactgroup.orggsu.edu |

| Reduced Permeability | Changes in the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, that restrict antibiotic entry. | The outer membrane of E. coli can limit the effectiveness of some inhibitors, a barrier that is absent in more permeable mutant strains. nih.govreactgroup.org |

| Enzymatic Inactivation | Production of enzymes that degrade or modify the antibiotic, rendering it ineffective. | A common example is the production of β-lactamases that inactivate penicillin. This is a theoretical but not yet documented mechanism for SecA inhibitors. reactgroup.org |

Strategies for Overcoming Intrinsic or Acquired Resistance in Bacteria

Overcoming bacterial resistance requires multifaceted approaches, particularly for compounds targeting essential intracellular machinery like SecA. Since specific resistance to this compound is not well-characterized, general strategies to combat resistance to this class of inhibitors are considered.

Combination Therapy : The use of antibiotic adjuvants—compounds that enhance the activity of an antibiotic—is a key strategy. nih.gov

Efflux Pump Inhibitors (EPIs) : Co-administration of an EPI with a SecA inhibitor could restore the antibiotic's effectiveness by preventing its removal from the cell. This approach aims to increase the intracellular concentration of the drug to a therapeutic level. aptiwfn.comnih.gov

Membrane Permeabilizers : For Gram-negative bacteria, the outer membrane permeability barrier is a major challenge. nih.gov Compounds like polymyxin B derivatives (e.g., PMBN) can permeabilize the outer membrane, allowing antimicrobials that target intracellular components to enter the cell and reach their target. nih.gov

Development of Stable Antibiotics : Chemical modification of an inhibitor can make it more stable against potential enzymatic degradation by bacterial enzymes. nih.gov

Targeting Non-Essential Pathways : An alternative approach involves using adjuvants that hit non-essential bacterial targets. While not directly killing the bacteria, these adjuvants can weaken its defenses and block resistance mechanisms, thereby re-sensitizing the pathogen to existing antibiotics. nih.gov

Development of Novel Antimicrobial Strategies Targeting Bacterial Protein Export Pathways

The rise of multidrug-resistant bacteria necessitates the discovery of novel therapeutic agents that act on new targets. patsnap.com The bacterial protein export pathway is an ideal candidate for such development.

SecA as a Prime Target : The SecA protein is an attractive target for new antibiotics for several reasons. It is essential for bacterial viability and virulence, highly conserved across a broad spectrum of bacteria, and absent in mammalian cells, which minimizes the potential for toxicity in humans. nih.govpatsnap.comgsu.edu

Proof-of-Concept from Natural Products : The discovery of this compound through a screening method specifically targeting SecA demonstrates the viability of this approach. nih.govnih.gov Although this compound itself is a weak inhibitor, it serves as a valuable scaffold and proof-of-concept. Natural products can provide novel chemical structures that can be optimized through medicinal chemistry to create more potent and specific inhibitors. nih.gov

Broad-Spectrum Potential : Because the Sec-dependent protein translocation system is responsible for secreting many virulence factors and toxins in pathogenic bacteria, inhibitors of this pathway could function as broad-spectrum antimicrobial agents. nih.govnih.gov By disrupting this essential process, SecA inhibitors can hamper bacterial growth and survival, potentially offering a new line of defense against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA). patsnap.com The development of potent SecA inhibitors represents a promising strategy to address the urgent global challenge of antibiotic resistance. patsnap.comaptiwfn.com

Future Research Directions and Therapeutic Potential of Pannomycin

Optimization Strategies for Enhanced Bioactivity and Selectivity

Enhancing the bioactivity and selectivity of pannomycin is a critical focus for future research. This compound was initially found to have weak antibacterial activity against Staphylococcus aureus Smith strain, E. faecalis, and B. subtilis in the millimolar range, but not against S. pneumoniae, H. influenzae, E. coli, and Candida albicans psu.edu. This suggests a need to improve its potency and potentially broaden its spectrum of activity or enhance selectivity towards specific pathogens.

Optimization strategies could involve structural modifications to the this compound molecule. As a substituted cis-decalin, its core structure and appended groups offer potential sites for chemical modification nih.gov. Related decalin derivatives from microorganisms exhibit various bioactivities, including antifungal, phytotoxic, and antibacterial properties, highlighting the potential for structure-activity relationship studies to guide optimization researchgate.net. For instance, studies on other natural products with decalin motifs have explored modifications to improve activity rsc.org.

Furthermore, understanding the precise mechanism of action of this compound is crucial for targeted optimization. While it was identified using a SecA antisense strain, its inhibitory activity and exact mode of action are described as non-validated and unclear biorxiv.orgbiorxiv.org. Elucidating how this compound interacts with bacterial targets, potentially including but not limited to SecA, could inform the design of more potent and selective analogs. Research into other SecA inhibitors, such as Rose Bengal and its analogs, has demonstrated that structural modifications can lead to enhanced antimicrobial potency and altered inhibitory profiles researchgate.netnih.gov.

Another approach involves exploring different formulations or delivery methods to improve cellular uptake and target engagement, particularly in bacteria with effective efflux mechanisms or outer membranes that limit permeability researchgate.netnih.gov.

Exploration of Novel Pharmacological Applications Beyond Current Scope

Beyond its initial identification as an antibacterial agent, this compound's unique chemical structure and origin from Geomyces pannorum, a fungus found in diverse environments including cold habitats, suggest potential for novel pharmacological applications nih.govmdpi.com. Fungi from cold environments have shown a hidden biosynthetic potential for biologically active compounds, including those with antitumor activities mdpi.com.

Given that other polyketide-derived compounds from fungi exhibit diverse bioactivities, this compound could potentially possess anticancer, antiviral, or antifungal properties that have not yet been fully explored mdpi.comontosight.ai. For example, macrosphelides isolated from Pseudogymnoascus strains have shown promise as potential agents for cancer treatment mdpi.com. Exploring the activity of this compound against a wider range of biological targets and disease models could uncover new therapeutic opportunities.

The potential for this compound to act on protein secretion pathways, given its discovery method, also opens avenues for exploring its effects on virulence factors in various pathogens, even if it doesn't directly inhibit growth biorxiv.orgbiorxiv.org. Inhibiting virulence pathways is a promising approach for developing new antimicrobial agents nih.gov.

Innovative Methodologies for this compound-Derived Drug Development

Innovative methodologies are essential to advance the development of this compound or its derivatives into therapeutic agents. The initial discovery of this compound utilized an antisense-based screening strategy, which is a valuable tool for identifying compounds that target specific cellular processes nih.govresearchgate.net.

Future drug development efforts can leverage modern computational and experimental techniques. In silico methods, such as virtual screening and molecular docking, can be employed to design and identify this compound analogs with improved binding affinity to target molecules or enhanced pharmacokinetic properties researchgate.netacquisconsulting.com. These methods can accelerate the initial phases of drug discovery researchgate.net.

High-throughput screening (HTS) assays, similar to the one used in this compound's discovery but potentially optimized for different targets or mechanisms, can be utilized to screen libraries of this compound derivatives or structurally related compounds mdpi.com. Phenotypic screening approaches, which assess the effect of compounds on cellular behavior or disease phenotypes, could also reveal novel applications for this compound biorxiv.org.

Furthermore, advancements in synthetic chemistry and biosynthesis can facilitate the production of this compound analogs. Understanding the biosynthetic pathway of this compound in Geomyces pannorum could enable engineered biosynthesis for producing modified versions of the compound researchgate.net.

The drug development process typically involves several stages, including discovery, preclinical research, clinical development, and regulatory approval synergbiopharma.compatheon.com. Innovative methodologies are being integrated into each of these stages to improve efficiency and success rates nih.govfrontiersin.org. For this compound, this could involve advanced preclinical testing models, the use of real-world data and advanced analytics in decision-making, and novel trial designs nih.gov.

The development of new antimicrobial agents is particularly challenging due to rising drug resistance mdpi.comnih.gov. Targeting novel pathways, such as bacterial protein export systems, remains an attractive strategy biorxiv.orgnih.govnih.gov. SecA, the initial target associated with this compound's discovery, is considered a promising antibacterial drug target because it is essential in bacteria and absent in humans researchgate.netnih.gov. Innovative approaches to targeting SecA and other essential bacterial processes could be applied to this compound research.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Pannomycin’s pharmacological mechanisms?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population: Bacterial strains susceptible to this compound.

- Intervention: this compound dosage variations.

- Comparison: Existing antibiotics (e.g., tetracycline).

- Outcome: Minimum inhibitory concentration (MIC) and resistance development.

- Time: Longitudinal analysis over 72 hours.

This framework ensures specificity and alignment with experimental objectives .

Q. What experimental design considerations are critical for studying this compound’s efficacy in vitro?

- Methodological Answer :

-

Variables : Control temperature, pH, and bacterial growth phase to standardize conditions.

-

Replication : Use triplicate samples to account for biological variability.

-

Statistical Analysis : Apply ANOVA to compare MIC values across treatment groups.

-

Data Presentation : Include raw data tables with standard deviations (Table 1) .

Table 1 : Example In Vitro Efficacy Data for this compound

Bacterial Strain This compound MIC (µg/mL) Tetracycline MIC (µg/mL) p-value (ANOVA) S. aureus 0.5 ± 0.1 1.2 ± 0.3 0.002 E. coli 2.0 ± 0.4 4.5 ± 0.6 <0.001

Q. How should researchers conduct a systematic literature review on this compound’s pharmacokinetics?

- Methodological Answer :

- Databases : Search PubMed, Scopus, and Web of Science using keywords: "this compound ADME," "bioavailability," "metabolites."

- Inclusion Criteria : Prioritize peer-reviewed studies with in vivo models (e.g., rodent pharmacokinetics).

- Gaps Identification : Note discrepancies in half-life reports (e.g., 4.5 vs. 6.2 hours in murine models) and propose hypotheses for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity data?

- Methodological Answer :

- Data Triangulation : Compare cell lines (e.g., HEK293 vs. HepG2) and assay methods (MTT vs. LDH release).

- Contextual Factors : Assess differences in serum concentration or exposure duration across studies.

- Principal Contradiction Analysis : Identify the dominant factor (e.g., cell type) influencing toxicity outcomes .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response synergies with other antibiotics?

- Methodological Answer :

- Isobolographic Analysis : Quantify synergistic effects using combination indices (CI < 1 indicates synergy).

- Machine Learning : Train regression models to predict CI values based on molecular descriptors (e.g., logP, solubility).

- Validation : Use bootstrap resampling to estimate confidence intervals for model predictions .

Q. How should researchers design a longitudinal study to evaluate this compound resistance development?

- Methodological Answer :

- Sampling Intervals : Collect bacterial isolates at 24-hour intervals for genomic sequencing.

- Resistance Markers : Track mutations in rpsJ (ribosomal protein S10) or efflux pump upregulation.

- Ethical Considerations : Follow biosafety protocols for handling antibiotic-resistant strains .

Q. What methodologies validate this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based pulldown assays with this compound-biotin conjugates.

- Cryo-EM : Resolve ribosomal binding sites at near-atomic resolution.

- Negative Controls : Include non-targetable bacterial mutants to confirm specificity .

Data Integrity and Reporting

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- Metadata Documentation : Report batch numbers, solvent purity, and equipment calibration dates.

- Raw Data Archiving : Upload spectrophotometry reads and chromatograms to repositories like Zenodo.

- Peer Review : Preprint submissions for community feedback before journal publication .

Q. What are best practices for integrating multi-omics data in this compound mechanism-of-action studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.